

# Application Notes and Protocols: Using Methylphenanthrene Index (MPI) for Petroleum Maturity Assessment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methylphenanthrene

Cat. No.: B1676456

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Methylphenanthrene Index (MPI) is a robust geochemical parameter used to assess the thermal maturity of petroleum and source rocks. The index is based on the relative abundance of different methylphenanthrene (MP) isomers, which changes systematically with increasing thermal stress. As organic matter in source rocks matures, the thermodynamically more stable  $\beta$ -type isomers (2-MP and 3-MP) are favored over the less stable  $\alpha$ -type isomers (1-MP and 9-MP). This predictable shift provides a valuable tool for determining the stage of oil and gas generation.

This document provides detailed application notes and experimental protocols for the determination and application of the Methylphenanthrene Index in petroleum maturity assessment.

## Principle of the Methylphenanthrene Index

The fundamental principle behind the MPI is the isomerization of methylphenanthrenes towards thermodynamic equilibrium with increasing temperature. In immature sediments, the distribution of MP isomers is kinetically controlled. With increasing burial depth and temperature, the less stable 1-methylphenanthrene (1-MP) and 9-methylphenanthrene (9-MP)

isomers rearrange to the more stable 2-methylphenanthrene (2-MP) and 3-methylphenanthrene (3-MP) isomers.

Several variations of the MPI have been proposed, with MPI-1 being one of the most widely used. The calculation for MPI-1 is as follows:

$$\text{MPI-1} = 1.5 * ([2\text{-MP}] + [3\text{-MP}]) / ([\text{Phenanthrene}] + [1\text{-MP}] + [9\text{-MP}])$$

Where [ ] denotes the concentration of the respective compound.

The MPI-1 values are often correlated with vitrinite reflectance (%Ro), a standard method for determining the thermal maturity of organic matter in sediments.

## Data Presentation: MPI-1 and Vitrinite Reflectance Correlation

The following table summarizes the relationship between MPI-1 values, calculated vitrinite reflectance (Rc), and the corresponding petroleum generation zones. This data is compiled from various geochemical studies and provides a general framework for interpretation.

MPI-1 Value Range	Calculated Vitrinite Reflectance (%Rc) Range	Petroleum Generation Zone
< 0.45	< 0.60	Immature
0.45 - 0.60	0.60 - 0.80	Early Oil Window
0.60 - 1.00	0.80 - 1.00	Peak Oil Window
1.00 - 1.50	1.00 - 1.35	Late Oil Window / Condensate
> 1.50	> 1.35	Gas Window (Dry Gas)

Note: The correlation between MPI-1 and %Ro can be influenced by the type of organic matter (kerogen type) and the geological setting. Therefore, it is recommended to establish a local or basin-specific correlation where possible.

## Experimental Protocols

The following protocols outline the key steps for determining the Methylphenanthrene Index of a petroleum or source rock extract sample.

## Protocol 1: Extraction of Bitumen from Source Rock

This protocol describes the extraction of soluble organic matter (bitumen) from a source rock sample.

Materials:

- Powdered source rock sample (approximately 100g)
- Dichloromethane (DCM)
- Soxhlet extraction apparatus
- Cellulose extraction thimble
- Rotary evaporator
- Glass vials

Procedure:

- Place the powdered source rock sample into a cellulose extraction thimble.
- Place the thimble into the Soxhlet extractor.
- Fill a round-bottom flask with dichloromethane to approximately two-thirds of its volume.
- Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
- Allow the extraction to proceed for 24-48 hours, or until the solvent in the extractor runs clear.
- After extraction, allow the apparatus to cool.
- Transfer the DCM extract from the round-bottom flask to a pre-weighed beaker.

- Remove the solvent using a rotary evaporator at a temperature not exceeding 35°C.
- Transfer the resulting bitumen extract to a pre-weighed glass vial and record the weight.

## Protocol 2: Fractionation of Crude Oil or Bitumen Extract

This protocol describes the separation of the crude oil or bitumen extract into saturate, aromatic, and polar fractions using column chromatography.

Materials:

- Crude oil or bitumen extract
- Silica gel (activated at 120°C for 2 hours)
- Alumina (activated at 120°C for 2 hours)
- Glass chromatography column
- n-hexane
- Dichloromethane (DCM)
- Methanol
- Collection vials

Procedure:

- Prepare a chromatography column by packing it with a slurry of activated silica gel in n-hexane, followed by a layer of activated alumina.
- Dissolve a known amount of the crude oil or bitumen extract in a minimal volume of n-hexane.
- Load the sample onto the top of the column.

- Elute the saturate fraction: Pass n-hexane through the column and collect the eluate in a pre-weighed vial. Continue until the eluate is colorless.
- Elute the aromatic fraction: Pass a 1:1 mixture of n-hexane and dichloromethane through the column and collect the eluate in a separate pre-weighed vial.
- Elute the polar fraction: Pass methanol through the column to elute the polar compounds. This fraction is typically not used for MPI analysis.
- Evaporate the solvent from the saturate and aromatic fraction vials using a gentle stream of nitrogen or a rotary evaporator.
- Determine the weight of each fraction. The aromatic fraction is used for the subsequent GC-MS analysis.

## Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the aromatic fraction for the quantification of phenanthrene and methylphenanthrene isomers.

### Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a split/splitless injector and a fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness, coated with 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector Temperature: 290°C.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp to 300°C at a rate of 3°C/min.
  - Final hold at 300°C for 20 minutes.

- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Selected Ions for Monitoring (m/z):

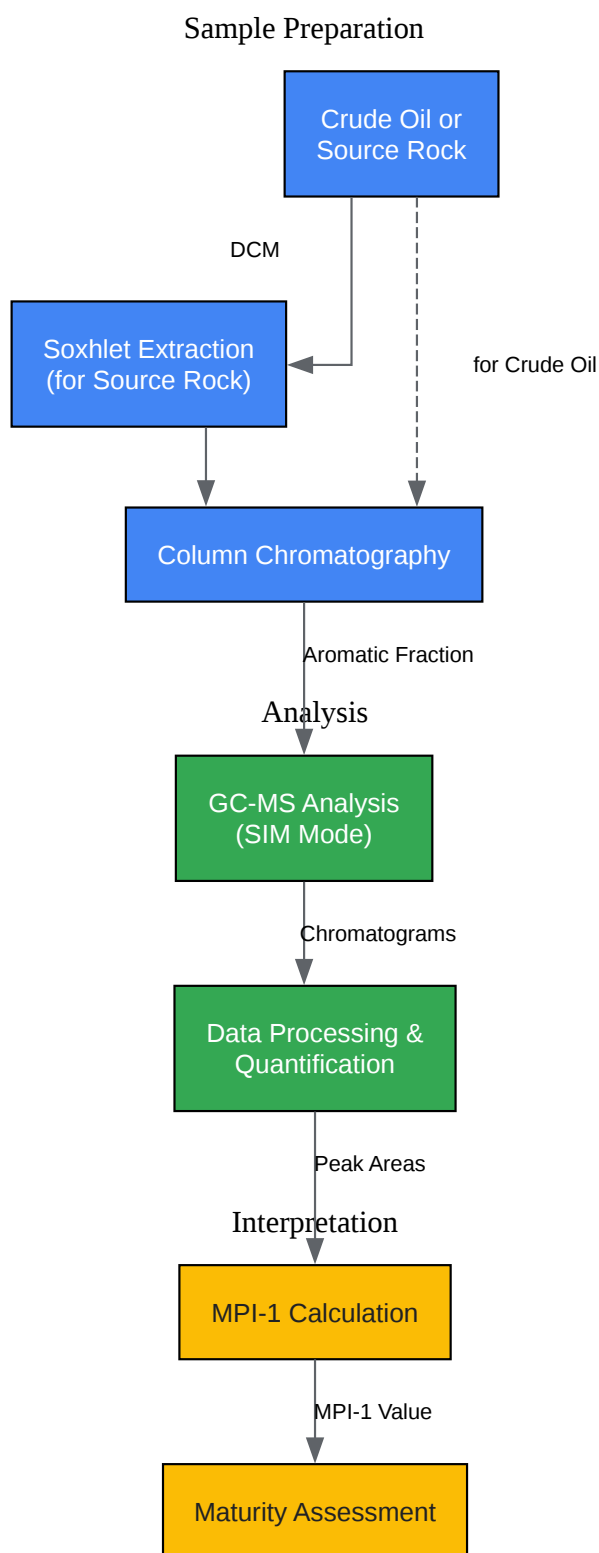
- Phenanthrene: 178 (molecular ion)
- Methylphenanthrenes (1-MP, 2-MP, 3-MP, 9-MP): 192 (molecular ion)

Procedure:

- Dissolve a known amount of the aromatic fraction in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
- Inject 1  $\mu$ L of the sample into the GC-MS system.
- Acquire the data in SIM mode, monitoring the specified m/z values.
- Identify the peaks for phenanthrene, 1-MP, 2-MP, 3-MP, and 9-MP based on their retention times, which should be confirmed by running a standard mixture of these compounds.
- Integrate the peak areas for each of the target compounds.
- Calculate the MPI-1 value using the formula provided in the "Principle of the Methylphenanthrene Index" section.

## Visualization of Workflows and Relationships

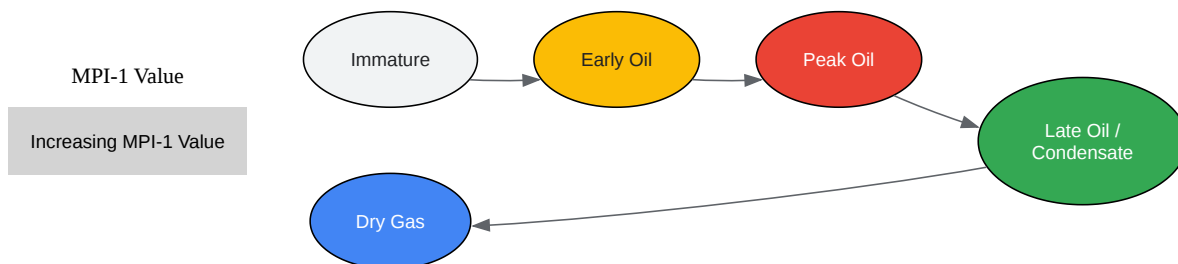
### Experimental Workflow for MPI Determination



[Click to download full resolution via product page](#)

Caption: Experimental workflow for MPI determination.

## Relationship Between MPI and Petroleum Maturity



[Click to download full resolution via product page](#)

Caption: MPI values and petroleum maturity stages.

- To cite this document: BenchChem. [Application Notes and Protocols: Using Methylphenanthrene Index (MPI) for Petroleum Maturity Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676456#using-methylphenanthrene-index-mpi-for-petroleum-maturity-assessment>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)